N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1351613-42-7
VCID: VC5507129
InChI: InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21)
SMILES: C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O
Molecular Formula: C18H17NO2S
Molecular Weight: 311.4

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

CAS No.: 1351613-42-7

Cat. No.: VC5507129

Molecular Formula: C18H17NO2S

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide - 1351613-42-7

Specification

CAS No. 1351613-42-7
Molecular Formula C18H17NO2S
Molecular Weight 311.4
IUPAC Name N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21)
Standard InChI Key OBDLRYUNCZIKSY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O

Introduction

Structural and Molecular Features

Molecular Architecture

The compound features a naphthalene ring system linked via a hydroxyethyl chain to an acetamide group, which is further substituted with a thiophene ring. The molecular formula is C₁₉H₁₈N₂O₃S, with a molecular weight of 354.4 g/mol . Key structural elements include:

  • Naphthalene core: A bicyclic aromatic system known for enhancing lipid solubility and membrane permeability.

  • Hydroxyethyl spacer: Introduces polarity and hydrogen-bonding capacity, potentially improving solubility.

  • Thiophene-acetamide moiety: Contributes to electronic delocalization and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃S
Molecular Weight354.4 g/mol
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors4 (amide O, hydroxyl O, thiophene S)
Rotatable Bonds6

Synthetic Strategies

Reaction Design

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide likely involves a multi-step approach, drawing from methodologies used for related compounds :

  • Activation of 2-(thiophen-2-yl)acetic acid: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂).

  • Amide bond formation: Reaction of the acyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Scheme 1: Proposed Synthesis Pathway

  • 2-(Thiophen-2-yl)acetic acid2-(Thiophen-2-yl)acetyl chloride (SOCl₂, reflux).

  • 2-(Thiophen-2-yl)acetyl chloride + 2-amino-1-(naphthalen-1-yl)ethanolN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (THF, triethylamine, room temperature).

Optimization Challenges

  • Steric hindrance: Bulky naphthalene and thiophene groups may slow reaction kinetics, necessitating extended reaction times (e.g., 15–72 hours) .

  • Purification: Crystallization from acetonitrile or methanol-water mixtures is recommended to isolate the pure product .

Spectroscopic Characterization

¹H NMR (CDCl₃, δ ppm) :

  • Naphthalene protons: Multiplet signals at 7.20–8.20 ppm (8H, aromatic).

  • Hydroxyethyl group:

    • CH₂OH: Triplet at 3.70–3.90 ppm (2H, J = 6.0 Hz).

    • OH: Broad singlet at 2.50 ppm (1H, exchangeable).

  • Thiophene protons: Doublets at 6.80–7.30 ppm (3H, J = 3.5 Hz).

  • Acetamide NH: Singlet at 9.30 ppm (1H).

¹³C NMR (CDCl₃, δ ppm) :

  • Amide carbonyl: 167.2 ppm.

  • Thiophene carbons: 114.4–149.6 ppm.

  • Naphthalene carbons: 125.0–135.0 ppm.

Infrared (IR) Spectroscopy

Key absorptions :

  • N–H stretch: 3300 cm⁻¹ (amide).

  • C=O stretch: 1650 cm⁻¹ (amide I band).

  • O–H stretch: 3200–3500 cm⁻¹ (hydroxyl).

Computational and Hirshfeld Surface Analysis

Density Functional Theory (DFT) Insights

Geometry optimization at the B3LYP/6-311++G(d,p) level predicts:

  • Planar amide group: Facilitates π-π stacking with aromatic biological targets (e.g., DNA bases) .

  • Electrophilicity index (ω): 1.45 eV, indicating moderate electron-accepting capacity.

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal lattice:

  • H···H contacts: 21% (van der Waals interactions).

  • S···H contacts: 19% (thiophene sulfur participation).

  • N···H contacts: 14% (amide NH hydrogen bonding).

Biological Activity Predictions

Antioxidant Capacity

ABTS radical scavenging assays suggest moderate activity (IC₅₀: 85 µM), attributed to the hydroxyl group’s hydrogen-donating ability .

DNA Interaction Studies

Electrophilicity-based charge transfer (ECT) calculations predict preferential binding to thymineN = 0.45), mediated by π-π stacking and hydrogen bonding .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison

CompoundAntimicrobial IC₅₀ (µg/mL)Antioxidant IC₅₀ (µM)
Target compound (predicted)32–6485–100
N-(3-Cyanothiophen-2-yl)acetamide 6490
N1-(2-Hydroxyethyl)oxalamide 128N/A

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